

# BAY 1003803: A Technical Whitepaper on its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY 1003803** is a potent and selective non-steroidal glucocorticoid receptor (GR) agonist developed as a potential topical treatment for inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] As a dissociated agonist, **BAY 1003803** preferentially mediates the transrepression activity of the GR, which is associated with anti-inflammatory effects, over the transactivation activity that is linked to some of the undesirable side effects of classical corticosteroids.[3] This document provides an in-depth technical guide on the chemical structure, synthesis, and biological activity of **BAY 1003803**.

# **Chemical Structure and Properties**

**BAY 1003803**, with the chemical name 2-{[(2S,3S)-3-(2-chloro-3-fluoro-4-methoxyphenyl)-4,4,4-trifluoro-3-hydroxy-2-(hydroxymethyl)butyl]amino}-5-fluoro-N-methylbenzamide, possesses a unique molecular architecture that contributes to its selective GR modulation.



| Property          | Value                    |
|-------------------|--------------------------|
| Molecular Formula | C21H18ClF5N2O4           |
| Molecular Weight  | 492.82 g/mol             |
| CAS Number        | 1152781-51-5             |
| Appearance        | White to off-white solid |

## Synthesis of BAY 1003803

The synthesis of **BAY 1003803** can be achieved through a multi-step process as outlined in the scientific literature. Below is a detailed experimental protocol for the key synthetic steps.

### **Experimental Protocols**

Step 1: Synthesis of (E)-N-(2-chloro-3-fluoro-4-methoxybenzylidene)acetamide

- Reagents and Conditions: 2-chloro-3-fluoro-4-methoxybenzaldehyde, acetamide, titanium(IV) isopropoxide, toluene.
- Procedure: A mixture of 2-chloro-3-fluoro-4-methoxybenzaldehyde and acetamide in toluene
  is treated with titanium(IV) isopropoxide and heated to reflux. The reaction progress is
  monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched,
  and the product is extracted and purified by column chromatography to yield the desired
  imine.

#### Step 2: Protection of the primary alcohol

- Reagents and Conditions: Sodium hydride, tert-butyldimethylsilyl chloride (TBSCI), tetrahydrofuran (THF).
- Procedure: The starting alcohol is dissolved in anhydrous THF and cooled in an ice bath.
   Sodium hydride is added portion-wise, followed by the addition of TBSCI. The reaction is stirred until complete, as indicated by TLC. The reaction is then carefully quenched with water, and the product is extracted and purified.

#### Step 3: Epoxide opening



- Reagents and Conditions: (S)-1,1,1-trifluoroepoxypropane, n-butyllithium (n-BuLi), THF, hexane, diethyl ether.
- Procedure: A solution of the protected amine from the previous step in a mixture of THF, hexane, and diethyl ether is cooled to a very low temperature (e.g., -95 °C). n-BuLi is added dropwise, followed by the addition of (S)-1,1,1-trifluoroepoxypropane. The reaction mixture is allowed to slowly warm to a higher temperature (e.g., -10 °C). After quenching, the product is extracted and purified to give the desired amino alcohol.

#### Step 4: Deprotection of the primary alcohol

- Reagents and Conditions: Cesium carbonate (Cs2CO3), methanol (MeOH).
- Procedure: The TBS-protected intermediate is dissolved in methanol, and cesium carbonate
  is added. The mixture is stirred at room temperature until the deprotection is complete. The
  solvent is removed under reduced pressure, and the crude product is purified to afford BAY
  1003803.

Below is a graphical representation of the synthesis workflow.





Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of **BAY 1003803**.



## **Biological Activity and Data**

**BAY 1003803** exhibits potent in vitro activity as a glucocorticoid receptor agonist. The following table summarizes the key quantitative data from cellular assays.

| Assay                                 | Cell Line | Parameter | Value  |
|---------------------------------------|-----------|-----------|--------|
| GR Transactivation (MMTV)             | HEK293    | IC50      | 2.3 nM |
| GR Transrepression (IL-1β stimulated) | A549      | IC50      | 0.2 nM |

MMTV: Mouse Mammary Tumor Virus promoter assay, a common method to assess GR transactivation. IL-1β: Interleukin-1 beta, a pro-inflammatory cytokine used to stimulate an inflammatory response in the transrepression assay.

### **Experimental Protocols for Biological Assays**

GR Transactivation Assay (MMTV Promoter)

- Cell Line: Human Embryonic Kidney (HEK293) cells.
- Methodology: HEK293 cells are transiently co-transfected with a human GR expression vector and a reporter plasmid containing the luciferase gene under the control of the MMTV promoter. Following transfection, cells are treated with varying concentrations of BAY 1003803. After an incubation period, luciferase activity is measured as a readout of GR transactivation. The IC50 value is calculated from the dose-response curve.

GR Transrepression Assay (IL-1β Stimulated)

- Cell Line: Human lung adenocarcinoma (A549) cells.
- Methodology: A549 cells, which endogenously express the glucocorticoid receptor, are stimulated with IL-1β to induce the expression of pro-inflammatory cytokines, such as IL-6 or IL-8. The cells are simultaneously treated with different concentrations of BAY 1003803.
   After incubation, the levels of the pro-inflammatory cytokine in the cell supernatant are



quantified by ELISA. The ability of **BAY 1003803** to suppress the IL-1 $\beta$ -induced cytokine production is measured, and the IC50 value is determined.

# **Signaling Pathway**

**BAY 1003803** exerts its effects by modulating the glucocorticoid receptor signaling pathway. The GR, upon binding to its ligand, can influence gene expression through two primary mechanisms: transactivation and transrepression.





Click to download full resolution via product page

Caption: The dual pathways of Glucocorticoid Receptor signaling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the potent non-steroidal glucocorticoid receptor modulator BAY 1003803 as clinical candidate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [BAY 1003803: A Technical Whitepaper on its Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#chemical-structure-and-synthesis-of-bay-1003803]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com